Cas no 3485-08-3 (6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid)

6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid structure
3485-08-3 structure
Product name:6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
CAS No:3485-08-3
MF:C14H21N3O4S
MW:327.39924
CID:1466641
PubChem ID:256125

6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
    • 6-(((1-Aminocyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • NSC-82463
    • NSC 82463
    • 3485-08-3
    • NSC82463
    • SCHEMBL11883271
    • Inchi: InChI=1S/C14H21N3O4S/c1-13(2)8(11(19)20)17-9(18)7(10(17)22-13)16-12(21)14(15)5-3-4-6-14/h7-8,10H,3-6,15H2,1-2H3,(H,16,21)(H,19,20)/t7-,8+,10-/m1/s1
    • InChI Key: JBSBDUODFNGBJT-KHQFGBGNSA-N
    • SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)N)C(=O)O)C

Computed Properties

  • Exact Mass: 327.12543
  • Monoisotopic Mass: 327.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.44
  • Boiling Point: 646.5°C at 760 mmHg
  • Flash Point: 344.8°C
  • Refractive Index: 1.642
  • PSA: 112.73
  • LogP: 0.91870

6-[(1-aminocyclopentanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Related Literature

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